

Application Notes: The Role of Diethyl Allylmalonate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534

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Introduction

Diethyl allylmalonate (CAS No: 2049-80-1) is a key organic intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] As a derivative of diethyl malonate, its chemical structure, featuring an active methylene group and an allyl substituent, makes it a versatile building block for constructing complex molecular architectures.[3] Its primary application in the pharmaceutical industry is as a precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[3][4] Beyond this, it serves as an intermediate in the synthesis of vitamins B1 and B6, and non-steroidal anti-inflammatory agents (NSAIDs).[1][3]

Core Application: Synthesis of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid and have been used medicinally as anesthetics, anticonvulsants, and sedatives.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate derivative with urea.[3][4] **Diethyl allylmalonate** is a common starting point for introducing the requisite allyl group at the C-5 position of the barbiturate ring, a feature common to several drugs in this class.

The typical synthetic strategy begins with the alkylation of diethyl malonate to form **diethyl allylmalonate**. [5] This intermediate is then subjected to a second alkylation to introduce another desired substituent. The resulting dialkylated malonic ester is subsequently condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the final

barbiturate product through a cyclization reaction.[3][4][6] This method is used to synthesize several important barbiturates, including Butalbital, Aprobarbital, and Secobarbital.

Data Presentation

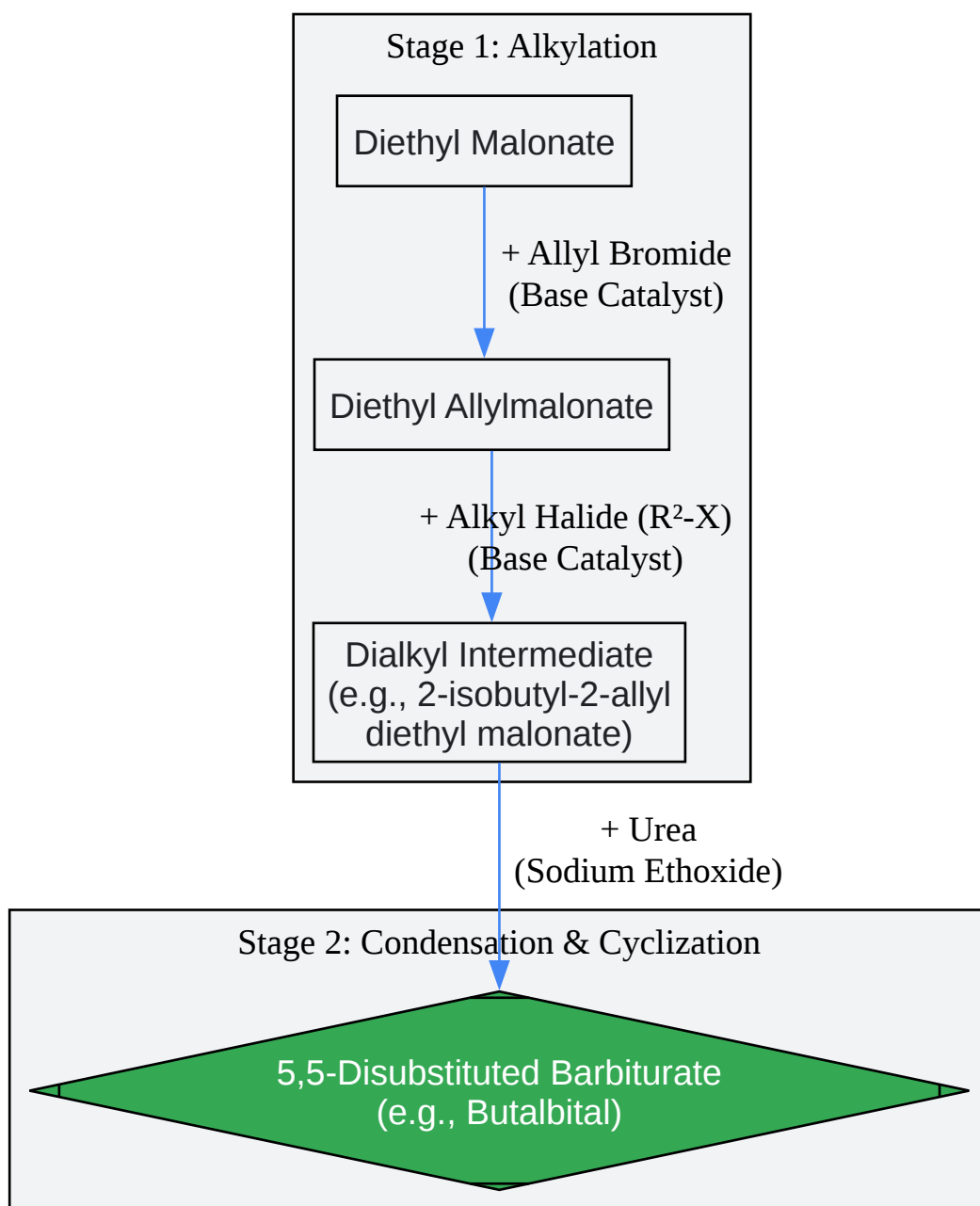
Table 1: Physicochemical Properties of **Diethyl Allylmalonate**

Property	Value	Reference
CAS Number	2049-80-1	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[7]
Molecular Weight	200.23 g/mol	[5]
Appearance	Clear colorless to slightly yellow liquid	[2]
Boiling Point	222-223 °C (lit.)	[1][2]
Density	1.015 g/mL at 25 °C (lit.)	[1][2]
Refractive Index	n ₂₀ /D 1.431 (lit.)	[1][2]
Water Solubility	Not miscible or difficult to mix	[1][2]

Table 2: Synthesis of Barbiturates via **Diethyl Allylmalonate** Derivatives

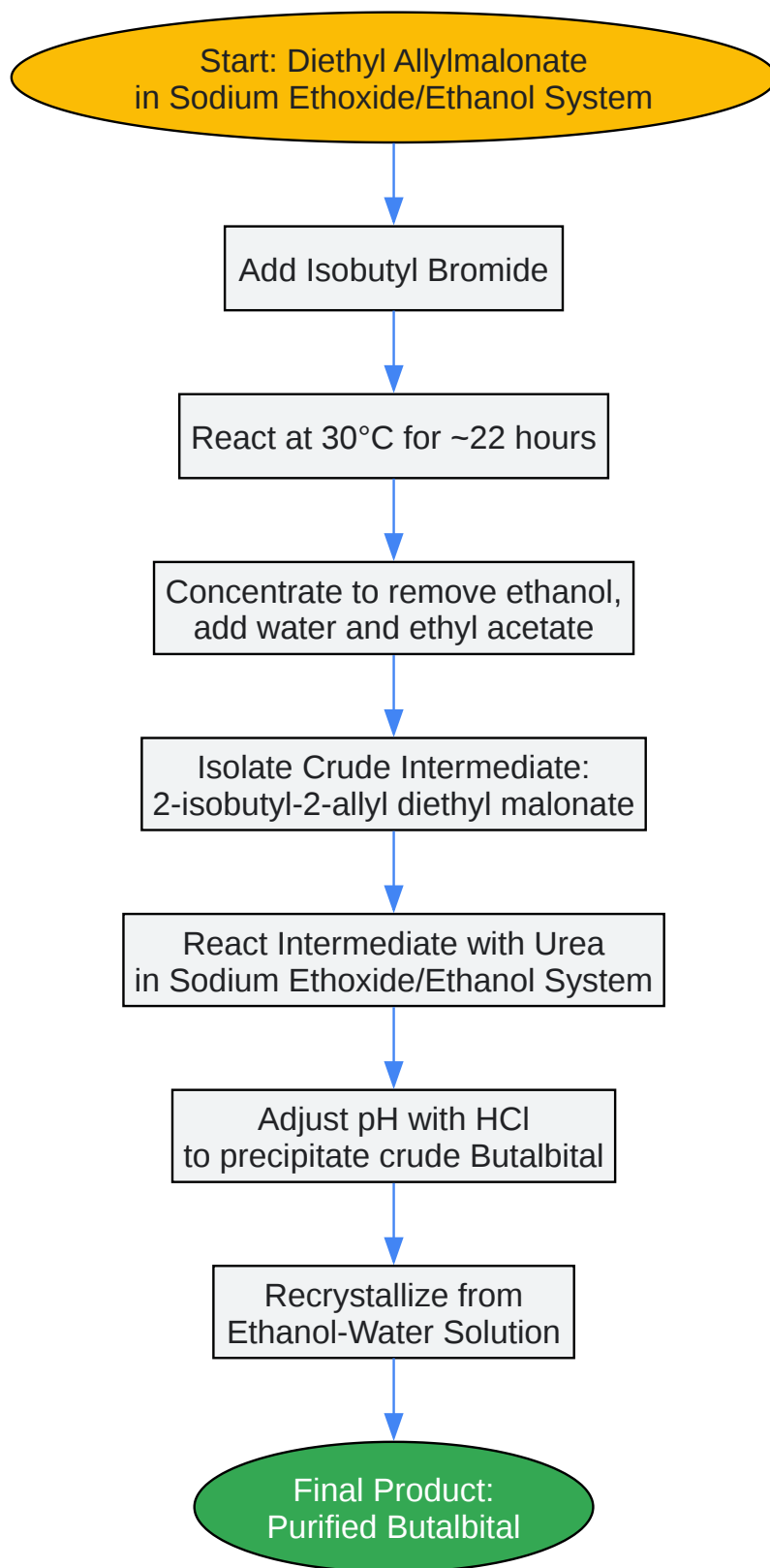
Target Pharmaceuticals	R ¹ Group	R ² Group	Key Reagents	Reference
Aprobarbital	Allyl	Isopropyl	Sodium Ethoxide, Urea	[8]
Butalbital	Allyl	Isobutyl	Sodium Ethoxide, Urea, Isobutyl Bromide	[9][10]
Secobarbital	Allyl	1-Methylbutyl	Sodium Ethoxide, Urea, 2-Bromopentane	[11]
Allobarbital	Allyl	Allyl	Sodium Ethoxide, Urea, Allyl Bromide	[12]

Visualized Workflows



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Caption: General synthetic pathway for barbiturates from diethyl malonate.



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Caption: Experimental workflow for the synthesis of Butalbital.[9][10]

Experimental Protocols

Protocol 1: Synthesis of **Diethyl Allylmalonate** from Diethyl Malonate

This protocol is adapted from established laboratory procedures for the mono-alkylation of diethyl malonate.^{[1][2][5]}

Materials:

- Diethyl malonate (20 g)
- Anhydrous potassium carbonate (43 g)
- Allyl bromide (23 g)
- Anhydrous acetonitrile (CH₃CN) (200 mL)
- Celite
- 500 mL three-neck round-bottom flask
- Stirring apparatus
- Heating mantle
- Filtration apparatus

Procedure:

- Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.^[5]
- Stir the reaction mixture at room temperature for 10 minutes.^[5]
- Slowly add allyl bromide (23 g) to the stirring mixture at room temperature.^[5]
- Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.^[5]
- After 24 hours, cool the mixture to room temperature.^[5]

- Filter the cooled mixture through a bed of celite to remove solid residues.[5]
- Wash the celite bed with an additional 100 mL of acetonitrile.[5]
- Combine the filtrates and concentrate them under reduced pressure to yield **diethyl allylmalonate** as a colorless liquid (approx. 24 g).[5]

Protocol 2: Synthesis of Butalbital from **Diethyl Allylmalonate**

This protocol is based on the method described in patent CN103787988A for the preparation of Butalbital.[9]

Materials:

- **Diethyl allylmalonate**
- Sodium ethoxide-ethanol solution (e.g., 12% concentration)[9]
- Isobutyl bromide
- Urea
- Hydrochloric acid (HCl)
- Ethanol-water solution for recrystallization
- Activated charcoal
- Reaction vessel with temperature control and dropping funnel
- Apparatus for concentration (e.g., rotary evaporator)
- Filtration and drying equipment

Procedure:

Part A: Synthesis of 2-isobutyl-2-allyl diethyl malonate (Intermediate)

- In a suitable reaction vessel, create a sodium ethoxide/ethanol system.[9]

- At room temperature, add **diethyl allylmalonate** to the system. The molar ratio of **diethyl allylmalonate** to sodium ethoxide to isobutyl bromide should be approximately 1:1.6:1.2.[9]
- Allow the mixture to react at room temperature (20-40°C, preferably 30°C) for 2 hours.[9]
- After 2 hours, add isobutyl bromide to the reaction mixture.[9]
- Maintain the reaction temperature at 30°C and let it proceed for 22 hours.[9]
- After the reaction is complete, concentrate the mixture to remove the ethanol.[10]
- Dissolve the residue in water and add ethyl acetate to extract the product.[10]
- Separate the ethyl acetate layer, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it to obtain the crude 2-isobutyl-2-allyl diethyl malonate.[9]

Part B: Synthesis and Purification of Butalbital

- Take the crude 2-isobutyl-2-allyl diethyl malonate and dissolve it in a fresh sodium ethoxide-ethanol system.[9]
- Add urea to the mixture to initiate the condensation and cyclization reaction.[9]
- After the reaction is complete, cool the mixture to room temperature.[9]
- Slowly add hydrochloric acid to the solution to adjust the pH, which will cause the crude Butalbital to precipitate out.[9]
- Filter the precipitate to collect the crude Butalbital.
- For purification, add the crude product to an ethanol-water solution and heat until it dissolves completely.[9]
- Add activated charcoal to the hot solution to decolorize it and absorb impurities.[9]
- Filter the hot solution to remove the activated charcoal.

- Cool the filtrate in an ice bath to induce recrystallization.[9]
- Collect the purified Butalbital crystals by suction filtration and dry them under a vacuum.[9]

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